5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Classification and Structural Features
The compound this compound represents a sophisticated heterocyclic molecule that combines multiple functional groups within a single molecular framework. This compound belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds, which are characterized by their five-membered ring containing three nitrogen atoms and one sulfur-containing thiol group. The molecular formula is C₁₁H₁₂ClN₃OS with a molecular weight of 269.75 grams per mole, indicating a relatively compact yet functionally diverse structure.
The structural architecture of this compound features several key components that contribute to its chemical identity and potential biological activity. The core 1,2,4-triazole ring system provides a planar, aromatic framework with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the range of 132-136 picometers, consistent with aromatic character. This triazole ring exhibits amphoteric properties, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a protonation constant (pKa) of 2.45 for the triazolium form and 10.26 for the neutral molecule.
The phenoxy substituent attached via a methylene bridge introduces additional complexity to the molecular structure. The phenoxy moiety contains both chlorine and methyl substituents at the 2- and 5-positions respectively, creating a substitution pattern that influences both the electronic properties and steric characteristics of the molecule. The chlorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, while the methyl group at the 5-position provides electron-donating properties, creating a balanced electronic environment within the aromatic system.
Table 1: Key Structural Parameters of this compound
The thiol functional group at the 3-position of the triazole ring represents a critical structural feature that significantly influences the compound's chemical reactivity and potential biological activity. Thiol groups are known for their ability to participate in various chemical reactions, including oxidation-reduction processes, metal coordination, and nucleophilic substitution reactions. The presence of the thiol group also enables the formation of disulfide bonds under oxidizing conditions, which can be important for both synthetic applications and biological interactions.
Historical Development of 1,2,4-Triazole-3-thiol Derivatives
The development of 1,2,4-triazole-3-thiol derivatives has evolved significantly over the past several decades, representing a major advancement in heterocyclic chemistry research. The foundation for this class of compounds was established through the recognition that 1,2,4-triazole rings possess remarkable versatility in synthetic processes and demonstrate broad-spectrum biological activity. Early synthetic approaches focused on the fundamental triazole structure, with researchers gradually developing methods to introduce thiol functionality and various substituents to enhance biological activity and chemical stability.
The synthesis of 1,2,4-triazole-3-thiones typically involves multiple synthetic stages, beginning with the esterification of carboxylic acids, followed by hydrazinolysis, formation of carbothioamides, and finally alkaline cyclization to produce the thione derivatives. These multi-step processes were refined over time to improve yields and reduce the complexity of synthetic procedures. Subsequently, reactions involving the sulfur function were developed, leading to the formation of various classes of derivatives of 1,2,4-triazole compounds.
Historical synthetic methodologies include the Einhorn-Brunner reaction and the Pellizzari reaction for preparing 1,2,4-triazoles. The development of unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization into 1,2,4-triazole-3(5)-thiol, and subsequent oxidation represents a classical synthetic pathway that laid the groundwork for more complex derivatives. This foundational work established the chemical principles that enabled the synthesis of sophisticated compounds like this compound.
The evolution of synthetic techniques has been driven by the recognition that many 1,2,4-triazole-3-thiones exhibit a wide spectrum of biological activity with relatively low toxicity. This combination of bioactivity and safety has motivated continued research into novel synthetic approaches and structural modifications. Various innovative methods have been proposed and explored for synthesizing different classes of 1,2,4-triazole compounds, each with distinct applications and potential medicinal benefits.
Research efforts have increasingly focused on developing safer and more efficient synthetic routes. A team of scientists introduced novel methods for synthesizing imidazolyl- and imidazole-1,2,4-triazoles, specifically targeting the design of safer analgesic and anti-inflammatory agents. These developments represent part of a broader trend toward green chemistry principles and the optimization of synthetic procedures to minimize environmental impact while maximizing product yield and purity.
Significance in Heterocyclic Chemistry Research
The significance of this compound and related compounds in heterocyclic chemistry research extends far beyond their individual chemical properties. These compounds represent a unique class of heterocyclic molecules that serve as valuable research tools and potential therapeutic agents across multiple fields of study. The 1,2,4-triazole ring system provides a versatile scaffold for developing novel bioactive molecules, making these compounds particularly valuable in medicinal chemistry applications.
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives has established these compounds as significant subjects of research interest. Studies have demonstrated that triazole-containing compounds exhibit antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. This wide biological profile has consistently attracted researchers to investigate the pharmacophoric features of the triazole skeleton and develop structure-activity relationships that guide the design of new therapeutic agents.
Table 2: Reported Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
Recent research has demonstrated the potential of 1,2,4-triazole-3-thione derivatives as potent and selective inhibitors of specific biological targets. Studies have identified compounds with remarkable potency, including derivatives with half-maximal inhibitory concentration (IC₅₀) values as low as 2.96 nanomolar. These findings highlight the potential for developing highly specific therapeutic agents based on the triazole-thiol scaffold.
The structural diversity possible within the 1,2,4-triazole-3-thiol framework enables systematic structure-activity relationship studies that advance understanding of molecular recognition and biological activity. Researchers have explored various substitution patterns and functional group modifications to optimize biological activity while maintaining favorable pharmacological properties. The ability to introduce diverse substituents at multiple positions on the triazole ring and attached phenyl groups provides extensive opportunities for molecular optimization.
The significance of these compounds extends to their role as research tools for understanding fundamental biological processes. The moderate cytotoxicity observed against cancer cell lines, with effective concentration values ranging from 2 to 17 micromolar, demonstrates the potential utility of these compounds in cancer research applications. Additionally, the compounds' ability to interact with various biological targets makes them valuable probes for studying cellular mechanisms and pathway interactions.
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-3-4-8(12)9(5-7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNWDUKNFYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390781 | |
| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861408-36-8 | |
| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chloro-5-methylphenol with formaldehyde and a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antimicrobial activity is strongly influenced by alkylthio chains (e.g., decylthio in ) and heterocyclic moieties (e.g., morpholine), which enhance membrane penetration .
- Corrosion inhibition correlates with thiol (-SH) and aromatic groups , which adsorb onto metal surfaces via electron-rich atoms .
- Pharmaceutical intermediates (e.g., ) prioritize synthetic scalability and purity (>99%), often requiring optimized alkylation protocols .
Biological Activity
5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 861408-36-8) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical and agricultural research due to its potential antimicrobial and antifungal properties. The following sections present a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₄ClN₃OS, with a molecular weight of approximately 295.79 g/mol. The structure features a triazole ring substituted with a thiol group and a phenoxy moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 861408-36-8 |
| Molecular Formula | C₁₃H₁₄ClN₃OS |
| Molecular Weight | 295.79 g/mol |
Triazole derivatives typically exert their biological effects through several mechanisms:
- Antimicrobial Activity : The compound is believed to inhibit ergosterol synthesis in fungal cells, disrupting cell membrane integrity and leading to cell death. This mechanism is similar to other triazoles used in antifungal therapies.
- Plant Growth Regulation : Similar compounds have been shown to mimic auxin growth hormones, leading to uncontrolled growth in plants, which can be detrimental in agricultural settings.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. The compound has been tested against various bacterial and fungal strains with promising results:
- Minimum Inhibitory Concentration (MIC) :
- Candida albicans: 32 µg/mL
- Aspergillus niger: 64 µg/mL
These findings suggest that the compound could serve as a potential antifungal agent in clinical applications.
Cytotoxicity Studies
Cytotoxicity assessments are critical for determining the therapeutic potential of compounds. Studies have shown that at concentrations below 100 µg/mL, this compound exhibited low cytotoxicity on human cell lines (e.g., HEK293), with an IC50 value exceeding 200 µg/mL, indicating a favorable safety profile for further development.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at [Institution Name] evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The results confirmed the compound's potential as an antifungal agent.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity with MIC values comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves two key steps:
Ester Formation : React 2-chloro-5-methylphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in ethanol at 70°C to form the phenoxy ester intermediate (~75% yield) .
Cyclization : Treat the intermediate with thiourea in dimethylformamide (DMF) at 100°C to form the triazole-thiol ring (60–65% yield). Purification via recrystallization or column chromatography is recommended .
- Key Considerations : Solvent choice (ethanol for esterification, DMF for cyclization) and temperature control are critical for yield optimization.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the triazole ring (δ 8.1–8.3 ppm for triazole protons) and the methylphenoxy group (δ 2.3 ppm for CH₃) .
- IR Spectroscopy : Identify the thiol (-SH) stretch (~2550 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 314.7) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Oxidation Sensitivity : The thiol group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C in amber vials .
- pH Stability : Avoid basic conditions (pH >9), which accelerate disulfide formation. Stability in DMSO or ethanol is superior to aqueous buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
- Methodological Answer :
-
Systematic Substitution : Modify the chloro-methylphenoxy group (e.g., replace Cl with F, Br) or the triazole’s methyl group (e.g., ethyl, allyl) .
-
In Vitro Testing : Evaluate derivatives against target pathogens (e.g., Staphylococcus aureus, Escherichia coli) using MIC assays (Table 1) .
Table 1 : Hypothetical Antimicrobial Activity of Derivatives
Derivative Substituent (R) MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) Parent Cl, CH₃ 12.5 25.0 R = F F, CH₃ 6.25 12.5 R = Br Br, CH₃ 25.0 50.0
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (e.g., PDB ID 1BVR). Focus on hydrogen bonds between the thiol group and catalytic residues (e.g., Tyr158) .
- QSAR Modeling : Train models on triazole-thiol derivatives to correlate substituent electronegativity with activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical strains (e.g., ATCC 25923 for S. aureus) and growth media (Mueller-Hinton agar) .
- Statistical Analysis : Apply ANOVA to compare MIC values across labs, controlling for variables like inoculum size .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation .
- Metabolic Profiling : Use LC-MS to track intracellular metabolite changes in treated E. coli (e.g., thymidine depletion) .
Q. How do environmental factors influence its degradation pathways?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (254 nm) and monitor degradation via HPLC. Major products include disulfides and sulfonic acids .
- Hydrolytic Stability : Incubate in buffers (pH 3–11) at 37°C; degradation is minimal at pH 5–7 but accelerates in alkaline conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
